molecular formula C7H7BF3KO2 B6305538 Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate CAS No. 1883442-55-4

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate

Cat. No. B6305538
CAS RN: 1883442-55-4
M. Wt: 230.04 g/mol
InChI Key: MTPPRVDKEXFPIU-UHFFFAOYSA-N
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Description

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO2 . It is used in Suzuki Cross-Coupling, a type of chemical reaction where organotrifluoroborates act as potent boronic acid surrogates .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to three fluorine atoms and a phenyl ring. The phenyl ring is substituted with a methoxy group and a hydroxy group .


Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions . In these reactions, organotrifluoroborates are used as boronic acid surrogates, which are key reagents in the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

This compound appears as white crystals or powder . It has a molecular weight of 230.03 g/mol .

Scientific Research Applications

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is widely used in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong oxidizing agent and can act as a catalyst in many reactions. This compound is also used in the study of biochemical and physiological processes. It has been used in the synthesis of biologically active compounds, such as hormones, neurotransmitters, and other biologically active molecules. This compound has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Target of Action

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a type of organoboron reagent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates . In these reactions, the compound interacts with its targets to facilitate the formation of carbon-carbon bonds, a key step in many organic synthesis processes .

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it can be inferred that it plays a role in the biochemical pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

Organoboron compounds like this one are generally known for their stability and resistance to oxidative conditions , which could potentially influence their bioavailability.

Result of Action

The primary result of the action of this compound is the facilitation of Suzuki Cross-Coupling reactions . These reactions are crucial in organic synthesis, leading to the formation of carbon-carbon bonds. The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition . This suggests that factors such as temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is its versatility and its ability to act as a catalyst in many chemical reactions. It is also relatively simple to synthesize in a laboratory setting. However, this compound is a powerful oxidizing agent and should be handled with caution. It is also important to note that this compound is not soluble in organic solvents, so it may not be suitable for some types of experiments.

Future Directions

The use of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate in scientific research is still relatively new and there are many potential future directions for research. These include using this compound to synthesize novel compounds, study enzyme kinetics, and study drug metabolism and pharmacokinetics. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Additionally, this compound could be used to study the effects of environmental pollutants and other contaminants on biochemical and physiological processes. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is synthesized through a two-step process. First, 4-hydroxy-3-methoxyphenylboronic acid is reacted with potassium fluoride to form 4-hydroxy-3-methoxyphenyltrifluoroborate. The second step involves the reaction of the trifluoroborate with an aqueous solution of potassium hydroxide to form this compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.

Safety and Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . It should be stored away from oxidizing agents and in a cool, dry, well-ventilated condition .

properties

IUPAC Name

potassium;trifluoro-(4-hydroxy-3-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2.K/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4,12H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPPRVDKEXFPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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